6-nitro-2H-chromene-3-carboxylic acid
Description
Contextualization of 2H-Chromene Frameworks in Organic Synthesis and Medicinal Chemistry
The chromene ring system, a benzopyran, is a fundamental heterocyclic structure found in a vast array of natural products, including flavonoids, isoflavonoids, and tocopherols. rjptonline.org This prevalence in nature has inspired chemists to explore chromene derivatives for a wide range of applications. In medicinal chemistry, the 2H-chromene scaffold is particularly valued as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net
Derivatives of 2H-chromene have been shown to exhibit a remarkable diversity of biological activities. orientjchem.orgamrita.edu These include anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticonvulsant properties. orientjchem.orgamrita.edu The versatility of the chromene nucleus allows for substitutions at various positions, enabling chemists to modulate the molecule's properties and optimize its interaction with specific cellular targets. amrita.eduresearchgate.net For example, studies on various 2H-chromene analogs have demonstrated potent cytotoxic effects against several human cancer cell lines. orientjchem.orgnih.gov The development of multicomponent reactions and other efficient synthetic strategies has made a wide variety of substituted 2H-chromenes accessible for biological screening and structure-activity relationship (SAR) studies. orientjchem.orgdntb.gov.ua
| Chromene Derivative Type | Reported Biological Activity | Reference |
|---|---|---|
| N-aryl, 3,4-dihydro-2H-benzo[h]chromene-2-carboxamides | Antiproliferative, NF-kB Inhibitory | nih.gov |
| 2-(Trifluoromethyl)-2H-chromene-3-carboxylate Derivatives | Cytotoxic (Anticancer) | nih.gov |
| Halogenated 3-Nitro-2H-chromenes | Antibacterial (against MDR strains) | researchgate.netnih.gov |
| General 2H/4H-Chromenes | Anticancer, Antibacterial, Antiviral, Anti-inflammatory | orientjchem.org |
| 8-Ethoxy-3-nitro-2H-chromene Derivatives | Antitumoral | researchgate.net |
Significance of Nitrated Aromatic and Heterocyclic Systems in Chemical Transformations
The incorporation of a nitro (–NO₂) group onto an aromatic or heterocyclic ring profoundly influences the molecule's chemical properties and reactivity. As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.de This characteristic is a cornerstone of modern organic synthesis, allowing for the introduction of various nucleophiles onto the ring system.
Furthermore, the nitro group is a versatile functional handle that can be transformed into other important functionalities. uni-rostock.de Its reduction to an amino (–NH₂) group is a particularly common and crucial transformation, providing access to anilines and other amino-heterocycles that are key building blocks for pharmaceuticals, dyes, and polymers. uni-rostock.de
In the context of medicinal chemistry, the nitro group itself can act as a pharmacophore. nih.govresearchgate.net Nitroaromatic and nitroheterocyclic compounds are found in a number of therapeutic agents, particularly antimicrobials and antiparasitics. nih.govresearchgate.net The biological activity of these compounds is often linked to the in vivo reduction of the nitro group within target cells (e.g., in anaerobic bacteria or parasites), leading to the formation of reactive radical species that cause cellular damage and death. researchgate.netresearchgate.netsvedbergopen.com This mechanism provides a basis for selective toxicity against pathogenic microorganisms. svedbergopen.com The electronic effects of the nitro group also alter the polarity and lipophilicity of a molecule, which can enhance its interaction with biological targets like proteins and membranes. nih.govresearchgate.net
| Role | Description | Significance |
|---|---|---|
| Electron-Withdrawing Group | Pulls electron density from the attached ring system via resonance and inductive effects. | Activates the ring for nucleophilic attack and influences reaction regioselectivity. uni-rostock.de |
| Synthetic Intermediate | Can be chemically converted into other functional groups, most commonly the amino group. | Provides synthetic access to a wide range of derivatives, such as amines, which are valuable in pharmacology. uni-rostock.de |
| Pharmacophore | Contributes directly to the biological activity of a molecule. | Found in numerous antimicrobial and antiparasitic drugs; can be bioreduced to form toxic reactive species in target organisms. nih.govresearchgate.netsvedbergopen.com |
| Modulator of Physicochemical Properties | Affects the polarity, lipophilicity, and electronic distribution of the parent molecule. | Influences drug absorption, distribution, metabolism, and interaction with biological receptors. researchgate.net |
Overview of Research Trajectories for 6-Nitro-2H-chromene-3-carboxylic Acid and Related Chromene Carboxylic Acids
While specific research literature on this compound is not extensively detailed, its structure suggests clear trajectories for investigation based on related compounds. The research focus can be broadly divided into synthetic strategies and potential applications.
From a synthetic perspective, the construction of the 2H-chromene-3-carboxylic acid core is of significant interest. Modern methods, such as the rhodium(III)-catalyzed redox-neutral C–H activation and [3+3] annulation cascade, have been developed for the one-pot synthesis of this framework from simple precursors like N-phenoxyacetamides and methyleneoxetanones. acs.org Such strategies offer efficient access to the core structure with broad substrate tolerance. acs.org Further research could adapt these methods for precursors bearing a nitro group or involve the nitration of a pre-formed chromene carboxylic acid. The synthesis of related chromone-2-carboxylic acids has also been optimized using techniques like microwave-assisted processes, indicating a trend toward developing rapid and efficient synthetic routes for these important building blocks. mdpi.comresearchgate.net
From the perspective of medicinal chemistry and applications, research would likely explore how the combination of the nitro and carboxylic acid groups on the 2H-chromene scaffold influences biological activity. Structure-activity relationship studies on related 3-nitro-2H-chromene derivatives have provided valuable insights. For instance, research on 3-nitro-2-(trifluoromethyl)-2H-chromene analogues as P2Y₆ receptor antagonists showed that substitution at the 6-position is well-tolerated and can be used to modulate receptor affinity. nih.gov This suggests that the 6-nitro group in the title compound is a synthetically viable position for influencing biological interactions. Similarly, studies on halogenated 3-nitro-2H-chromenes have identified potent antibacterial agents against multidrug-resistant bacteria, highlighting the potential of the nitro-chromene scaffold in anti-infective research. researchgate.netnih.gov The carboxylic acid at the 3-position provides a handle for further derivatization, such as esterification or amidation, to create libraries of compounds for screening against various biological targets. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
6-nitro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-10(13)7-3-6-4-8(11(14)15)1-2-9(6)16-5-7/h1-4H,5H2,(H,12,13) |
InChI Key |
ICQXWPHMLGFCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitro 2h Chromene 3 Carboxylic Acid and Analogues
De Novo Synthetic Approaches for 2H-Chromene-3-carboxylic Acids
De novo synthesis, which involves constructing the chromene ring from acyclic precursors, is the most common route to 2H-chromene-3-carboxylic acids. These methods allow for the incorporation of desired substituents, such as the 6-nitro group, from the outset by using appropriately substituted starting materials.
The formation of the 2H-chromene ring is the cornerstone of the synthesis. This is typically achieved through cyclization reactions that form the crucial C-O bond of the pyran ring.
A prominent method for forming the chromene ring system involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. For the synthesis of the target molecule, 5-nitrosalicylaldehyde is the key starting material. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is frequently employed. ias.ac.inorganic-chemistry.orgias.ac.in In a typical sequence, 5-nitrosalicylaldehyde reacts with an active methylene compound like malonic acid or its esters (e.g., diethyl malonate) in the presence of a basic catalyst such as piperidine (B6355638) or pyridine. ias.ac.innih.gov This reaction proceeds through an initial aldol-type addition followed by dehydration and subsequent intramolecular cyclization to yield the chromene ring with the carboxylic acid or ester group at the C3 position.
Another relevant pathway is the tandem oxa-Michael-Henry reaction. organic-chemistry.orgorganic-chemistry.org In this approach, a salicylaldehyde derivative undergoes a conjugate addition (oxa-Michael reaction) to a nitroalkene, such as a β-nitrostyrene. This is followed by an intramolecular Henry reaction (an aldol (B89426) addition of a nitroalkane) and subsequent dehydration to form a 3-nitro-2H-chromene. organic-chemistry.org While this directly installs a nitro group at the C3 position, the principle of using a nitro-containing alkene highlights a key strategy for building functionalized chromenes.
Interactive Data Table: Knoevenagel Condensation for Chromene Synthesis
| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Yield (%) |
| Salicylaldehyde | Diethyl malonate | Piperidine | 2-Oxo-2H-chromene-3-carboxylate | 90 |
| Benzaldehyde | Malonic Acid | Pyridine | Cinnamic Acid | 95 |
| m-Bromobenzaldehyde | Malonic Acid | Pyridine | m-Bromocinnamic Acid | High |
| 5-Nitrosalicylaldehyde | Malonic Acid | Pyridine | 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid | - |
Yields are representative and can vary based on specific reaction conditions.
The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that can serve as precursors to 2H-chromenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aldehyde with an activated alkene, catalyzed by a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgpsu.edu
For the synthesis of chromene precursors, a salicylaldehyde (such as 5-nitrosalicylaldehyde) can be reacted with an activated alkene like acrylonitrile (B1666552) or acrylamide (B121943). The initial Baylis-Hillman adduct can then undergo a subsequent acid-catalyzed intramolecular cyclization to form the 2H-chromene ring. beilstein-journals.orgresearchgate.net When acrylonitrile is used, a 3-cyano-2H-chromene is formed, which can be later hydrolyzed to the target carboxylic acid. Similarly, using acrylamide can lead to a 3-carboxamide precursor, which also yields the carboxylic acid upon hydrolysis. This methodology offers an alternative pathway to construct the C2-C3 bond of the chromene system. beilstein-journals.org
The introduction of the nitro group at the C6 position of the chromene ring is a critical step that defines the target molecule. There are two primary strategies to achieve this:
Use of a Nitro-Substituted Precursor: The most direct and common approach is to start the synthesis with a benzene (B151609) ring that already contains the nitro group in the desired position. For the synthesis of 6-nitro-2H-chromene-3-carboxylic acid, 5-nitrosalicylaldehyde is the ideal starting material. This ensures the nitro group is correctly placed at the C6 position of the final chromene product. However, it has been noted that substrates like 5-nitrosalicylaldehyde can exhibit slower reaction rates and lead to lower yields in some catalytic systems due to the electron-withdrawing nature of the nitro group. msu.edu
Electrophilic Nitration of the Chromene Ring: An alternative strategy involves the nitration of a pre-formed 2H-chromene-3-carboxylic acid or its corresponding ester. This is an electrophilic aromatic substitution reaction, typically carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. google.comresearchgate.net The directing effects of the substituents on the chromene ring will influence the position of nitration. The ether oxygen at position 1 is an activating, ortho-, para-directing group, which would favor substitution at the C6 and C8 positions. This method has been successfully used to prepare the analogous 6-nitro-coumarin-3-carboxylic acid from coumarin-3-carboxylic acid. google.com
Installing the carboxylic acid group at the C3 position is a defining feature of the target molecule. While classical methods like the Knoevenagel condensation build this feature in during ring formation, modern techniques allow for direct carboxylation at the C3 position of a chromene precursor.
A notable example is the rhodium(III)-catalyzed C-H activation and annulation. acs.orgnih.govsnnu.edu.cnorganic-chemistry.org This advanced method allows for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. The reaction proceeds via a C-H activation at the ortho position of the phenoxy group, followed by a [3+3] annulation cascade that directly constructs the chromene ring and installs the carboxylic acid group at the C3 position. acs.orgorganic-chemistry.org This redox-neutral process demonstrates broad substrate tolerance, although electron-withdrawing groups on the phenoxyacetamide can lead to lower yields compared to electron-donating groups. acs.org
Interactive Data Table: Rh(III)-Catalyzed Synthesis of 2H-Chromene-3-carboxylic Acids
| N-Phenoxyacetamide Substituent | Yield (%) |
| H | 60 |
| 4-Me | 78 |
| 4-OMe | 85 |
| 4-F | 76 |
| 4-Cl | 65 |
| 4-CF3 | 23 |
Yields are for the reaction with methyleneoxetanone as the three-carbon source. acs.org
Cyclization Reactions in 2H-Chromene Ring Formation
Functional Group Interconversions and Derivatizations for this compound Synthesis
Functional group interconversion (FGI) is a crucial final step in many synthetic routes, allowing for the conversion of a stable precursor into the desired final compound. In the synthesis of this compound, the most common FGI is the hydrolysis of an ester or a nitrile at the C3 position. chemistrysteps.comlibretexts.org
Many of the primary synthetic routes, such as the Knoevenagel or Baylis-Hillman reactions, yield precursors like ethyl 6-nitro-2H-chromene-3-carboxylate or 6-nitro-2H-chromene-3-carbonitrile. These groups are often more stable and easier to handle during purification than the free carboxylic acid. The final step is the hydrolysis of these precursors.
Ester Hydrolysis: An ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification), often using a base like sodium hydroxide (B78521) or lithium hydroxide, is common and results in the formation of a carboxylate salt, which is then acidified to yield the final carboxylic acid. nih.gov
Nitrile Hydrolysis: A nitrile group (-CN) can also be hydrolyzed to a carboxylic acid. This transformation typically requires more forcing conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). chemistrysteps.comlibretexts.orggoogle.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com
Nitration of Pre-formed Chromene-3-carboxylic Acids
A direct and established method for the synthesis of this compound involves the electrophilic nitration of the parent coumarin-3-carboxylic acid (also known as 2-oxo-2H-chromene-3-carboxylic acid). This reaction specifically targets the C-6 position of the benzene ring due to the directing effects of the fused pyrone ring.
A common procedure for this transformation involves treating coumarin-3-carboxylic acid with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. For instance, coumarin-3-carboxylic acid can be introduced into fuming nitric acid while maintaining a low temperature with an ice bath. After the initial reaction, the mixture is typically heated to facilitate the completion of the nitration process. The 6-nitro-coumarin-3-carboxylic acid product can then be isolated by precipitation upon cooling and addition of ice water. google.com This method has been reported to produce the desired product in nearly quantitative yield. google.com
The general reaction is as follows:
Starting Material: Coumarin-3-carboxylic acid
Reagents: Fuming nitric acid (sp. gr. 1.5)
Conditions: Initial cooling in an ice bath, followed by heating (e.g., 30 minutes at 80°C)
Product: 6-Nitro-coumarin-3-carboxylic acid
Yield: ~100% google.com
This approach highlights a classic electrophilic aromatic substitution on the coumarin (B35378) scaffold, providing a reliable route to the 6-nitro derivative.
Hydrolysis of Chromene Esters to Carboxylic Acids
Another fundamental route to obtaining chromene-3-carboxylic acids is through the hydrolysis of their corresponding esters, such as ethyl or methyl esters. This transformation is typically achieved under basic conditions, where the ester is saponified to the carboxylate salt, followed by acidification to yield the final carboxylic acid.
Kinetic studies have been performed on the base hydrolysis of compounds like 6-nitro-2H-chromen-2-one-3-carboxylic acid (NCC) in various aqueous-organic solvent mixtures. researchgate.net While this specific compound is already a carboxylic acid, the study of its hydrolysis provides insight into the reactivity of the chromene ring system. The hydrolysis of related esters, such as ethyl 2-oxo-2H-chromene-3-carboxylate, is a standard procedure. nih.govresearchgate.net For example, the synthesis of various 2-oxo-2H-chromene-3-carboxylic acid derivatives often involves a final hydrolysis step from the corresponding ester, which is formed during the initial ring-forming condensation reaction (e.g., Knoevenagel condensation of a salicylaldehyde with diethyl malonate). researchgate.net
A typical hydrolysis procedure involves:
Starting Material: Ethyl 2-oxo-2H-chromene-3-carboxylate
Reagent: A base, such as sodium hydroxide (NaOH) in an aqueous or alcoholic solution. researchgate.net
Conditions: Refluxing the reaction mixture. researchgate.net
Work-up: Acidification with an acid (e.g., HCl) to precipitate the carboxylic acid.
This method is widely applicable for converting various substituted chromene esters into their carboxylic acid forms, which can then be used in further synthetic steps or as the final target molecule.
Advanced Synthetic Protocols and Green Chemistry Principles
Modern organic synthesis emphasizes the development of more efficient and environmentally benign methodologies. For chromene derivatives, this includes the use of advanced catalytic systems to enhance reaction rates and yields, as well as the application of green chemistry principles to minimize environmental impact.
Catalytic Systems for Enhanced Synthesis of Chromene Derivatives
A wide array of catalytic systems has been developed to streamline the synthesis of the 2H-chromene scaffold. researchgate.net These methods offer advantages over traditional syntheses by providing milder reaction conditions, higher efficiency, and better selectivity. msu.edu
Catalytic approaches can be broadly categorized:
Metal Catalysis: Transition metals like gold, palladium, and iron are effective catalysts for the cyclization reactions that form the chromene ring. msu.edu For example, gold(I) catalysts can efficiently mediate the dehydrative endo-cyclization of specific precursors to form 2H-chromenes. msu.edu Iron(III) chloride has been used to catalyze the reaction of 2-propargylphenol derivatives, leading to good yields of the corresponding chromenes. msu.edu
Organocatalysis: Metal-free catalysts, such as simple amines or chiral amines, have been employed for tandem reactions. For instance, the enantioselective synthesis of 3-nitro-2H-chromenes can be achieved through a tandem oxa-Michael/Henry reaction using a chiral amine catalyst. msu.edu
Hydrazine (B178648) Catalysis: A [2.2.1]-bicyclic hydrazine catalyst has been utilized for the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to produce 2H-chromenes. nih.govsemanticscholar.org This method operates through a [3+2]/retro-[3+2] metathesis mechanism. nih.govsemanticscholar.org
The table below summarizes examples of catalytic systems used in the synthesis of various chromene derivatives.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Ph₃PAuNTf₂ | Cycloisomerization | Propargyl aryl ethers | Versatile, good to high yields at room temperature. msu.edu |
| Iron(III) chloride / Aniline | Cyclization | 2-Propargylphenol derivatives | Good yields, selective for 6-endo-dig cyclization. msu.edu |
| [2.2.1]-Bicyclic hydrazine | Ring-Closing Carbonyl-Olefin Metathesis | O-allyl salicylaldehydes | Novel approach for direct conversion of aldehydes to chromenes. nih.govsemanticscholar.org |
| Chiral Amine | Tandem oxa-Michael/Henry | Salicylaldehydes and nitroalkenes | Enantioselective synthesis of 3-nitro-2H-chromenes. msu.edu |
| WO₃/ZnO@NH₂-EY | Photocatalytic Condensation | Aryl aldehydes, dimedone, 4-hydroxycoumarin | Green, solventless, visible-light mediated, excellent yields. rsc.org |
Solvent and Catalyst Optimization Studies in Chromene Synthesis
Optimizing reaction conditions, particularly the choice of solvent and catalyst loading, is crucial for maximizing yield and minimizing side products. In the hydrazine-catalyzed synthesis of 2H-chromenes, a systematic optimization was conducted. nih.gov
A screen of solvents revealed that while the reaction could proceed in various media, ethanol (B145695) (EtOH) provided the optimal balance of conversion and desired product formation. nih.gov
Table: Solvent Screen for Hydrazine-Catalyzed RCCOM nih.gov Conditions: Substrate (0.2 mmol) and catalyst (10 mol %) in 1.0 mL of solvent, heated to 140 °C for 12 h.
| Entry | Solvent | Conversion (%) | Yield (%) |
|---|---|---|---|
| 1 | CH₃CN | >95 | 50 |
| 2 | Dioxane | >95 | 60 |
| 3 | Toluene | >95 | 60 |
Further optimization showed that for certain substrates, modifications such as increasing the catalyst loading to 20 mol% and switching the solvent to isopropanol (B130326) (i-PrOH) could significantly improve the yield. nih.gov For example, the yield of 2-methyl chromene increased from 18% under standard conditions to 75% with these modifications. nih.gov
Eco-Friendly Approaches and Green Metrics in 2H-Chromene-3-carboxamide Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like chromenes to reduce waste and avoid hazardous substances. ijpsjournal.comnih.gov For the synthesis of 2-imino-2H-chromene-3-carboxamides, a simple and eco-friendly approach has been developed. rsc.org This method involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using a mild aqueous base like sodium carbonate at room temperature, achieving excellent yields and high atom economy. rsc.orgrsc.org
Key features of this green protocol include:
Mild Reaction Conditions: The reaction proceeds at room temperature, reducing energy consumption. rsc.org
Aqueous Medium: Utilizes water as a benign solvent, avoiding volatile organic compounds. rsc.org
High Atom Economy: The reaction design incorporates most of the atoms from the reactants into the final product, minimizing waste. rsc.org
The subsequent hydrolysis of the 2-imino-2H-chromene-3-carboxamides with aqueous HCl leads to the corresponding 2-oxo-2H-chromene-3-carboxamides. rsc.org
Green metrics are used to quantify the environmental performance of a chemical process. For the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a catalyst, key green metrics were calculated, demonstrating the efficiency and sustainability of the protocol. nih.gov
Table: Green Metrics for a Catalytic Chromene Synthesis nih.gov
| Metric | Value | Interpretation |
|---|---|---|
| Atom Economy (AE) | 99.36% | Excellent; indicates very little waste is generated from the reactants. |
| E-factor | 16.68 | Low; signifies a small amount of waste produced per kilogram of product. |
These examples demonstrate a significant shift towards developing synthetic routes for chromene derivatives that are not only efficient but also environmentally responsible. ijpsjournal.combenthamdirect.com
Derivatization Strategies and Structure Reactivity Relationships in 6 Nitro 2h Chromene 3 Carboxylic Acid Frameworks
Synthesis of Novel Chromene-3-carboxamide Derivatives from Acid Precursors
The process is typically initiated by converting the carboxylic acid into a more reactive acyl chloride intermediate. This is often achieved by treating the acid with a chlorinating agent, such as thionyl chloride (SOCl₂). The resulting acid chloride is highly electrophilic and is not usually isolated. semanticscholar.org In the subsequent step, the in situ-formed acid chloride is reacted with a primary or secondary amine in the presence of a base, like triethylamine, to yield the desired chromene-3-carboxamide. semanticscholar.org This method provides a versatile route to a wide range of N-substituted carboxamides by simply varying the amine reactant.
This synthetic approach can be applied to 6-nitro-2H-chromene-3-carboxylic acid to produce a library of novel carboxamide derivatives for further investigation.
Site-Specific Functionalization and Substitution Patterns on the Chromene Scaffold
Modifying the chromene scaffold itself, particularly the aromatic ring, offers another dimension for creating chemical diversity. Site-specific functionalization allows for the introduction of new chemical moieties at defined positions, which can profoundly impact the molecule's interaction with biological targets.
The C6 position of the chromene ring is a prime target for derivatization. While the parent compound contains a nitro group at this position, related studies on similar chromene scaffolds demonstrate that a halogen substituent at C6 can serve as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. nih.gov
For instance, a 6-iodo or 6-bromo-2H-chromene derivative can readily participate in the Sonogashira reaction. This reaction couples the aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form a new carbon-carbon bond. nih.gov This strategy has been successfully employed to synthesize various 6-alkynyl analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene. nih.gov The resulting alkynes can be further modified, extending the molecular complexity and allowing for the exploration of structure-activity relationships. nih.gov This highlights a powerful method for transforming the C6 position, which could be adapted for derivatives of this compound by first converting the nitro group to an amine, then to a halide via the Sandmeyer reaction.
Table 1: Examples of C6-Derivatization on a 3-Nitro-2H-chromene Scaffold via Sonogashira Reaction Data based on derivatization of a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene precursor. nih.gov
| Entry | Terminal Alkyne Reactant | Resulting C6-Substituent |
| 1 | Trimethylsilylacetylene | -(C≡C)-Si(CH₃)₃ |
| 2 | Ethynyltrimethylsilane | -(C≡C)-H |
| 3 | t-Butyl prop-2-yn-1-ylcarbamate | -(C≡C)-CH₂-NHBoc |
| 4 | Methyl 4-ethynylbenzoate | -(C≡C)-(p-C₆H₄)-CO₂Me |
| 5 | 4-Ethynylbenzoic acid | -(C≡C)-(p-C₆H₄)-COOH |
Beyond the C6 position, the introduction of other substituents on the aromatic portion of the chromene scaffold is a key strategy for modulating activity. The nature and position of these substituents influence the electronic properties and steric profile of the entire molecule. mdpi.com
Methods for introducing these groups often rely on standard electrophilic aromatic substitution reactions. For example, nitration of a coumarin (B35378) or chromene ring using a mixture of concentrated sulfuric and nitric acids can yield various nitro-isomers depending on the reaction temperature and duration. rroij.comchemmethod.com Halogenation, introducing substituents like bromine or chlorine, can also be achieved using appropriate reagents. Studies on 3-nitro-2-phenyl-2H-chromenes have shown that it is possible to synthesize derivatives with various halogen substitution patterns, such as 6-chloro, 6-bromo, and 8-chloro, which can significantly affect their biological activity. mdpi.com The electronic properties of these substituents can range from electron-donating (e.g., methoxy) to electron-withdrawing (e.g., fluoro, chloro, bromo), providing a wide chemical space for optimization. mdpi.comresearchgate.net
Structure-Reactivity Correlations in 2H-Chromene-3-carboxylic Acid Derivatives
Understanding the relationship between the chemical structure of this compound derivatives and their resulting reactivity or biological activity is fundamental for rational drug design. The electronic effects of substituents play a critical role in these correlations. libretexts.org
The nitro group at the C6 position is a strong electron-withdrawing group, influencing the molecule through both inductive and resonance effects. libretexts.orgresearchgate.net This deactivates the aromatic ring towards electrophilic substitution but can be crucial for biological activity. For instance, in a series of 3-nitrochromene derivatives, bromo-substitutions at the C6 and C8 positions were found to significantly enhance inhibitory activity against thioredoxin reductase, suggesting a positive role for electron-withdrawing groups at these positions. researchgate.net
Conversely, modifications at the C3 position can also lead to dramatic changes in activity. In a study of 3-nitro-2-(trifluoromethyl)-2H-chromene analogues as P2Y₆ receptor antagonists, replacing the C3-nitro group with a carboxylic acid or an ethyl ester group resulted in a complete loss of affinity. nih.gov This indicates that the electronic nature and steric bulk of the substituent at the C3 position are critical for receptor binding in that specific case. The study also showed that the C6 position was highly suitable for derivatization, where even sterically extended chains could be introduced without losing affinity, demonstrating the differential importance of various substitution sites on the chromene scaffold. nih.gov These findings underscore the importance of systematic derivatization and biological evaluation to map the structure-reactivity landscape of this class of compounds.
Spectroscopic Characterization and Advanced Analytical Techniques for 6 Nitro 2h Chromene 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of 6-nitro-2H-chromene-3-carboxylic acid provides valuable information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the carboxylic acid proton. The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the chemical shifts of the protons on the benzene (B151609) ring, causing them to appear at lower fields (higher ppm values) compared to the unsubstituted parent compound.
The aromatic region would typically display signals for H-5, H-7, and H-8. The H-5 proton is expected to appear as a doublet due to coupling with H-7, while the H-7 proton would likely be a doublet of doublets, coupling to both H-5 and H-8. The H-8 proton should present as a doublet from coupling with H-7. The vinylic H-4 proton is anticipated to be a sharp singlet at a downfield position due to the influence of the adjacent carboxylic acid and the lactone oxygen. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, often above 13 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of similar coumarin-3-carboxylic acid derivatives.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | >13.0 | Broad Singlet | N/A |
| H-4 | ~8.8 | Singlet | N/A |
| H-5 | ~8.6 | Doublet | ~2.5 Hz |
| H-7 | ~8.4 | Doublet of Doublets | J = ~9.0, 2.5 Hz |
| H-8 | ~7.7 | Doublet | ~9.0 Hz |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for a complete analysis of the carbon skeleton. The spectrum for this compound is expected to show ten distinct signals corresponding to its ten carbon atoms.
The carbonyl carbons of the lactone (C-2) and the carboxylic acid (-COOH) are expected to resonate at the lowest field, typically in the range of 155-165 ppm. The carbons of the aromatic ring will appear between approximately 115 and 160 ppm. The presence of the nitro group will deshield the C-6 carbon to which it is attached, while the oxygen-bearing C-8a will also be found downfield. The vinylic carbons, C-3 and C-4, will have characteristic shifts influenced by their position relative to the carbonyl groups and the aromatic system.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of 6-nitro-2H-chromen-2-one and other coumarin-3-carboxylic acids.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~164 |
| C-2 (Lactone C=O) | ~158 |
| C-8a | ~157 |
| C-6 | ~145 |
| C-4 | ~149 |
| C-5 | ~129 |
| C-3 | ~120 |
| C-7 | ~126 |
| C-4a | ~120 |
| C-8 | ~118 |
While this compound is an achiral molecule, advanced 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, thus confirming its constitution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would show correlations between the adjacent aromatic protons: H-7 with H-5 and H-8, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the protonated carbons (C-4, C-5, C-7, and C-8) by linking their ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C-2, C-3, C-4a, and C-5, while the H-8 proton would correlate to C-4a, C-6, and C-7. These correlations are vital for piecing together the entire molecular structure.
These advanced methods, while not used for stereochemistry in this specific case, are fundamental for the complete and accurate structural verification of the compound.
Vibrational Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. sigmaaldrich.com
The most prominent features include a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3243 cm⁻¹. sigmaaldrich.com The spectrum also shows two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid and another for the α,β-unsaturated lactone, which are observed together in a strong band around 1720 cm⁻¹. sigmaaldrich.com The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, appearing around 1526 cm⁻¹ and 1350 cm⁻¹, respectively. sigmaaldrich.com Aromatic C=C stretching vibrations are visible in the 1616 cm⁻¹ region. sigmaaldrich.com Finally, C-O stretching bands for the lactone and carboxylic acid are found in the fingerprint region, around 1233 cm⁻¹ and 1204 cm⁻¹. sigmaaldrich.com
Table 3: FTIR Spectral Data for this compound sigmaaldrich.com
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3243 (broad) | O-H Stretch | Carboxylic Acid |
| 1720 (strong) | C=O Stretch | Carboxylic Acid & Lactone |
| 1616 | C=C Stretch | Aromatic Ring |
| 1526 (strong) | N-O Asymmetric Stretch | Nitro Group |
| 1350 (strong) | N-O Symmetric Stretch | Nitro Group |
| 1233, 1204 | C-O Stretch | Lactone, Carboxylic Acid |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. For this compound (molecular formula C₁₀H₅NO₆), the calculated molecular weight is approximately 235.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 235. A key fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the lactone ring, which would result in a fragment ion at m/z 207. Studies on similar 6-nitro coumarins have shown that the presence of the nitro group introduces a unique fragmentation pathway involving the formation of a benzoyl fragment ion at m/z 105, followed by further loss of CO to give a phenyl fragment at m/z 77. nih.gov This specific fragmentation is a characteristic marker for the 6-nitro substitution pattern. nih.gov
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion | Notes |
|---|---|---|
| 235 | [M]⁺ | Molecular Ion |
| 207 | [M - CO]⁺ | Loss of carbon monoxide from lactone |
| 105 | [C₇H₅O]⁺ | Benzoyl fragment, characteristic of 6-nitro coumarins nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl fragment, from loss of CO from m/z 105 nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the target compound from other molecules with the same nominal mass. nih.gov This technique is essential for verifying the successful synthesis of the compound and ensuring its molecular formula is C₁₀H₅NO₆. The high mass accuracy of HRMS provides strong evidence for the compound's identity. fda.gov
The theoretical exact mass of the neutral molecule is calculated from the sum of the exact masses of its constituent isotopes. For this compound, this value is fundamental for comparison against experimental data obtained from HRMS analysis.
Table 1: Theoretical Mass Calculation for C₁₀H₅NO₆
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 6 | 15.994915 | 95.969490 |
| Total Exact Mass | | | 235.011689 |
Data sourced from PubChem CID 252679. nih.gov
In a typical HRMS experiment, the experimentally measured mass is compared to the theoretical value. The difference, or mass error, is usually expressed in parts per million (ppm) and a low value (typically <5 ppm) is considered confirmation of the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an invaluable technique for assessing the purity and confirming the identity of this compound. nih.govresearchgate.net The LC component separates the target compound from starting materials, byproducts, and other impurities, while the MS component provides molecular weight information for each separated peak. nih.gov
Derivatization is sometimes employed for carboxylic acids to improve their chromatographic behavior and detection sensitivity under specific LC-MS conditions. slu.se For purity analysis, the area of the peak corresponding to this compound in the chromatogram is compared to the total area of all detected peaks, providing a quantitative measure of its purity.
Table 2: Representative LC-MS Parameters for Carboxylic Acid Analysis
| Parameter | Description |
|---|---|
| LC System | UHPLC or HPLC |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS Detector | Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids |
| Data Acquisition | Full scan mode to detect all ions, followed by extracted ion chromatogram (EIC) for the target m/z |
These parameters represent a typical setup for analyzing aromatic carboxylic acids and may be optimized for this specific compound. nih.govslu.se
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) for the analysis of moderately polar molecules like this compound. nih.gov It is particularly well-suited for this compound because the carboxylic acid group can be easily deprotonated to form a negatively charged ion, [M-H]⁻, which is readily detected by the mass spectrometer. nih.gov
The ESI-MS spectrum provides the molecular weight of the compound. For this compound (molecular weight 235.15 g/mol ), the primary ion observed in negative mode ESI-MS would be the deprotonated molecule at an m/z value of approximately 234. 1int.co.ukresearchgate.net This technique is highly sensitive and provides clear molecular ion information with minimal fragmentation, confirming the molecular weight of the intact molecule. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the synthesis and analysis of this compound, serving both to monitor the progress of its formation and to purify the final product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Identification
Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method used to monitor the progress of chemical reactions in real-time. thieme.deyoutube.com In the synthesis of chromone-based carboxylic acids, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.gov By spotting the reaction mixture alongside standards of the reactants and the product on a TLC plate, the progression of the reaction can be visualized. rsc.org The difference in polarity between the reactants and the this compound product leads to different retention factors (Rf values), allowing for their separation and identification on the plate.
Table 3: Hypothetical TLC Monitoring of a Reaction
| Compound | Polarity | Expected Rf Value | Observation |
|---|---|---|---|
| Starting Material (e.g., substituted salicylaldehyde) | Less Polar | Higher | Spot diminishes over time |
| This compound | More Polar (due to COOH) | Lower | Spot appears and intensifies |
Note: Rf values are dependent on the specific stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) used. researchgate.net
Column Chromatography for Purification Strategies
Following synthesis, column chromatography is the standard technique employed for the purification of this compound from unreacted starting materials and reaction byproducts. nih.gov This method utilizes a stationary phase, typically silica gel, packed into a column. The crude product mixture is loaded onto the column and an appropriate solvent system (eluent) is passed through it.
Due to the polar nature of the carboxylic acid group, adding a small amount of an acid like acetic acid to the eluent is often necessary to ensure the compound remains in its protonated, less polar form, which prevents streaking and allows for better separation on the silica gel. reddit.comreddit.com Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product.
Complementary Analytical Methods for Compound Characterization
While mass spectrometry and chromatography are central to the analysis of this compound, a comprehensive characterization requires complementary analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are essential for elucidating the precise molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. nih.gov Additionally, Infrared (IR) spectroscopy is used to identify the presence of key functional groups. For instance, the IR spectrum of this compound would show characteristic absorption bands for the nitro (NO₂), carboxylic acid (C=O and O-H), and aromatic ring functional groups. rsc.org The melting point of the compound also serves as a crucial indicator of its purity. rsc.orgsigmaaldrich.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetonitrile |
Melting Point Determination for Purity Assessment
The melting point of a crystalline solid is a fundamental physical property used as a primary indicator of its purity. A sharp and defined melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Table 1: Reported Melting Point of a Related Chromene Derivative
| Compound Name | Melting Point (°C) |
|---|---|
| 6-nitro-2-oxo-2H-chromene-3-carboxylic acid | 213 - 214 sigmaaldrich.com |
Note: This data is for a structurally similar compound and is provided for comparative context. The melting point for this compound remains to be experimentally determined.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the percentage composition of individual elements (typically carbon, hydrogen, and nitrogen) within a sample. These experimental values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula.
The molecular formula for this compound is C₁₀H₇NO₅. scbt.com The theoretical elemental composition derived from this formula provides a benchmark for experimental validation. Close correlation between measured and calculated values confirms that the synthesized compound has the correct elemental makeup.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 120.11 | 54.31% |
| Hydrogen | H | 1.008 | 7.056 | 3.19% |
| Nitrogen | N | 14.007 | 14.007 | 6.33% |
| Oxygen | O | 15.999 | 79.995 | 36.17% |
| Total | C₁₀H₇NO₅ | 221.17 | 100.00% |
Note: The values presented are theoretical and await experimental confirmation via combustion analysis or other elemental analysis techniques.
UV-Vis Absorption Spectroscopy for Electronic Properties
UV-Vis absorption spectroscopy is an analytical technique that provides insight into the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated systems and chromophores.
For carboxylic acids without additional conjugation, the primary absorption occurs at approximately 210 nm, which is often of limited utility. libretexts.org However, the structure of this compound contains significant chromophores, including the nitro group (-NO₂) and the bicyclic chromene ring system. The nitro group, being a strong electron-withdrawing moiety, is known to influence the electronic properties and absorption spectra of aromatic compounds. mdpi.com The presence of these conjugated systems is expected to result in absorption bands at longer wavelengths in the UV or visible range. For instance, a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, exhibits absorption bands at 295 nm and 340 nm in acetonitrile. researchgate.net
Specific experimental λmax values for this compound were not found in the reviewed literature. An experimental UV-Vis spectrum would be necessary to determine its characteristic absorption maxima and to study its electronic properties in various solvents.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-nitro-2-oxo-2H-chromene-3-carboxylic acid |
Computational Chemistry and Theoretical Modeling of 6 Nitro 2h Chromene 3 Carboxylic Acid Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For chromene systems, these methods elucidate the complex interplay between the fused ring structure and its functional groups.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of chromene derivatives. rsc.org Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used to perform geometry optimization, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For the 6-nitro-2H-chromene-3-carboxylic acid molecule, these calculations would reveal the planarity of the chromene core and the spatial orientation of the nitro and carboxylic acid groups.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack. In related nitro-containing chromene systems, the HOMO is often located over the nitrophenyl ring, while the LUMO is situated on the chromene portion, highlighting distinct reactive regions within the molecule. uaeu.ac.ae Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) areas, which are crucial for predicting intermolecular interactions. nih.gov
Table 1: Common Parameters in DFT Studies of Chromene Derivatives
| Parameter/Method | Description | Typical Application in Chromene System Analysis |
|---|---|---|
| Functional (e.g., B3LYP, M06-2X) | Approximates the exchange-correlation energy in DFT. | Used for geometry optimization and calculating electronic properties. nih.govrsc.org |
| Basis Set (e.g., 6-311++G(d,p)) | A set of functions used to build the molecular orbitals. | Provides accuracy for structural and energetic calculations. nih.govresearchgate.net |
| Geometry Optimization | A process to find the minimum energy conformation of the molecule. | Determines stable 3D structure, bond lengths, and angles. nih.gov |
| HOMO/LUMO Analysis | Calculation of the highest occupied and lowest unoccupied molecular orbitals. | Identifies electron-donating and electron-accepting capabilities and predicts reactivity. rsc.org |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Visualizes charge distribution and predicts sites for non-covalent interactions. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and donor-acceptor interactions within the molecule. | Investigates intramolecular stability and hyperconjugative interactions. researchgate.net |
The electron-donating and electron-accepting character of this compound is dictated by its frontier molecular orbitals. The energy of the HOMO is directly related to its electron-donating ability (ionization potential), while the LUMO energy corresponds to its electron-accepting ability (electron affinity). The energy gap between the HOMO and LUMO (Egap) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.org
The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 6-position significantly influences the electronic properties of the chromene ring. This effect, combined with the electron-withdrawing nature of the carboxylic acid (-COOH) group at the 3-position, is expected to lower both the HOMO and LUMO energy levels. Computational studies on related nitrated coumarins have demonstrated that the nitro group leads to a hypsochromic (blue) shift in absorption spectra, a direct consequence of its electron-withdrawing power. nih.gov Natural Bond Orbital (NBO) analysis can further quantify these intramolecular interactions, revealing the extent of electron delocalization and charge transfer from the chromene core to the substituent groups. researchgate.net
Table 2: Significance of Calculated Electronic Properties
| Property | Significance |
|---|---|
| HOMO Energy | Correlates with the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO Energy | Correlates with the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (Egap) | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. rsc.org |
| Chemical Potential (μ) | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. |
Reaction Pathway Elucidation Through Computational Methods
Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.
Understanding a chemical reaction requires a detailed map of its energy landscape. Computational methods, particularly DFT, can be used to calculate the full potential energy surface of a reaction involving this compound. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the energy maximum along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis.
For instance, kinetic studies on the base hydrolysis of the structurally similar compound 6-nitro-2H-chromen-2-one-3-carboxylic acid have been used to experimentally determine activation parameters and energy barriers for the reaction. researchgate.net Theoretical calculations complement such experiments by providing a detailed molecular picture of the transition state structure, allowing researchers to understand how bonds are broken and formed during the reaction. By plotting the energy of the system along the reaction coordinate, a complete free energy profile can be constructed, which explains the reaction's kinetics and mechanism. rsc.org
The 2H-chromene scaffold is a valuable substrate in asymmetric organocatalysis, a field that relies heavily on small organic molecules to catalyze stereoselective transformations. chim.itarkat-usa.org Computational studies are crucial for elucidating the mechanisms by which these catalysts operate. mdpi.com For reactions involving this compound, theoretical models can be built to explore how an organocatalyst, such as a chiral amine or a phosphoric acid, interacts with the substrate. nih.gov
DFT calculations can model the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the chromene derivative within the transition state. nih.gov It is these subtle interactions that govern the stereochemical outcome of the reaction. By comparing the energies of the transition states leading to different stereoisomers, the enantioselectivity of a catalytic process can be predicted and rationalized. beilstein-journals.org This predictive power accelerates the discovery and optimization of new organocatalytic reactions. nih.gov
Computational Studies on Molecular Interactions and Binding Affinities
The biological activity of a molecule like this compound is contingent upon its ability to interact with specific biological targets, such as proteins or enzymes. Computational methods are essential for predicting and analyzing these interactions.
Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target. nih.gov This method has been applied to various chromene derivatives to screen for potential biological activities. researchgate.net A docking simulation would place this compound into a receptor's binding pocket in various conformations and orientations, scoring each pose based on an estimated binding free energy. This helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
Beyond docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energy. nih.govrsc.org Furthermore, computational studies can reveal the importance of specific molecular conformations for binding. For example, studies on related 2H-chromene-3-carboxylic acid derivatives acting as receptor antagonists showed that a particular "L-like" conformation, identified through molecular mechanics calculations, was critical for high binding affinity. researchgate.net This demonstrates how theoretical modeling can link a molecule's three-dimensional structure directly to its biological function, providing a rational basis for designing more potent and selective therapeutic agents. nih.gov
Table 3: Computational Methods for Studying Molecular Interactions
| Method | Description | Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand to a receptor when bound to each other. | Screening virtual libraries, predicting binding modes, and estimating binding affinity. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of the ligand-receptor complex and conformational changes upon binding. |
| MM/PBSA & MM/GBSA | Post-processing methods for MD simulations to calculate binding free energies. | Provides a more accurate estimation of binding affinity than standard docking scores. nih.gov |
| Conformational Analysis | Explores the different spatial arrangements (conformations) a molecule can adopt. | Identifies low-energy, biologically active conformations essential for receptor binding. researchgate.net |
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. This method is instrumental in drug discovery and understanding enzymatic interactions.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related coumarin-based compounds provides a strong basis for predicting its potential biological targets. For instance, studies on coumarin-scaffolds have identified Leishmanolysin (gp63) of Leishmania tropica as a viable target. researchgate.net Molecular docking analyses of compounds with a similar core structure have revealed high binding affinities within the active cavity of this crucial parasitic enzyme. researchgate.net
The predicted interactions for these related scaffolds often involve a combination of strong conventional hydrogen bonds and hydrophobic π-interactions. researchgate.net It is plausible that this compound would exhibit a similar binding mode. The carboxylic acid moiety could act as a hydrogen bond donor and acceptor, while the chromene ring system could engage in π-stacking interactions with aromatic amino acid residues in the active site of a target protein. The nitro group, being strongly electron-withdrawing, can also influence the electronic distribution of the molecule, potentially enhancing interactions with polar residues.
Table 1: Potential Molecular Docking Parameters for this compound
| Parameter | Predicted Value/Interaction | Rationale |
|---|---|---|
| Binding Affinity | High | Based on studies of similar coumarin (B35378) scaffolds against targets like Leishmanolysin. researchgate.net |
| Hydrogen Bonding | High potential | The carboxylic acid group can form strong hydrogen bonds with protein active site residues. |
| Hydrophobic Interactions | Moderate to High | The benzopyran ring system can participate in π-stacking and other hydrophobic interactions. |
| Key Interacting Residues | Dependent on target protein | Likely to involve polar and aromatic amino acids within the binding pocket. |
This table is predictive and based on the behavior of structurally similar compounds.
Prediction and Validation of Spectroscopic Parameters via Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions can then be validated against experimental data, providing a deeper understanding of the molecule's electronic structure and vibrational modes.
For this compound, experimental spectroscopic data is available, which can serve as a benchmark for computational validation.
UV-Visible Spectroscopy: Experimental analysis of this compound in acetonitrile (B52724) shows significant light absorption properties. nih.gov Computational methods like Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the absorption maxima (λmax). A comparison between the experimental and theoretical values is crucial for validating the computational model.
Table 2: Experimental UV-Visible Absorption Data for this compound in Acetonitrile
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|
| ~374 | ~18000 |
Data sourced from studies on 3-carboxylic acid derived coumarins. nih.gov
Infrared (IR) Spectroscopy: Experimental IR spectroscopy has identified characteristic vibrational frequencies for this compound. researchgate.netbhu.ac.in DFT calculations can predict these vibrational modes. A comparison of the calculated frequencies with the experimental spectrum helps in the precise assignment of vibrational bands to specific functional groups.
Table 3: Key Experimental IR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3458 | O-H stretch (carboxylic acid) |
| 1754 | C=O stretch (lactone) |
| 1678 | C=O stretch (carboxylic acid) |
| 1625 | C=C stretch (aromatic) |
Data sourced from the synthesis and characterization of 3-substituted coumarins. researchgate.netbhu.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental ¹H NMR data for this compound in DMSO-d₆ has been reported. bhu.ac.in Computational methods can predict the chemical shifts of protons and carbons. Discrepancies between theoretical and experimental values can often be reconciled by considering solvent effects and the specific computational method used.
Table 4: Experimental ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| 8.86 | d | 2.4 | Aromatic H |
| 8.76 | s | - | Aromatic H |
Data sourced from the synthesis of 3-substituted coumarins. bhu.ac.in
The validation of these computationally predicted spectroscopic parameters against experimental findings is a critical step in computational chemistry. A high degree of correlation between the theoretical and experimental data would confirm the accuracy of the computational model and lend confidence to other predicted properties of this compound.
Applications of 6 Nitro 2h Chromene 3 Carboxylic Acid in Synthetic Organic Chemistry and Materials Science
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
6-Nitro-2H-chromene-3-carboxylic acid is a valuable scaffold in synthetic organic chemistry, primarily due to the reactive nature of its constituent parts. The chromene core, substituted with both an electron-withdrawing nitro group and a carboxylic acid function, presents multiple sites for chemical modification. Nitro compounds, in general, are recognized as important and readily available intermediates for creating a wide range of organic molecules, including pharmaceuticals and natural products. frontiersin.org Their utility stems from the diverse reactivity they exhibit in forming carbon-carbon and carbon-heteroatom bonds, and the nitro group's capacity to be transformed into other functional groups. frontiersin.org
The 3-nitrochromene framework, a core component of the title compound, is considered a "privileged structure" for the derivatization of the chromene core. chim.it This versatility allows chemists to use it as a starting material for a variety of more complex heterocyclic systems. For instance, the general class of coumarin-3-carboxylic acids is used in sequential multi-component reactions to produce diverse fused heterocyclic systems like chromeno[3,4-c]pyrrole-3,4-diones. rsc.org While this specific reaction used a different aldehyde, it illustrates the potential of the carboxylic acid group at the 3-position to participate in complex cyclization cascades. The presence of the nitro group on the benzene (B151609) ring further activates the molecule for certain transformations and can be a key element in the biological activity of the final heterocyclic product or be chemically reduced to an amino group, providing a handle for further annulation or substitution reactions. chim.it
Precursor in the Synthesis of Diverse Chromene Derivatives
The structure of this compound is a foundational element for the synthesis of a wide array of other chromene derivatives. The reactivity of the 3-nitro-2H-chromene scaffold allows for modifications that lead to a variety of substituted chromenes and chromanes. chim.it For example, the general class of 3-nitro-2H-chromenes can be synthesized through the reaction of salicylaldehydes with nitroalkenes. mdpi.com
Specific derivatizations involving the core structure can be seen in related compounds. For instance, studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives show that the 6-position is suitable for extensive modification without losing affinity for certain biological targets. nih.gov In one study, a 6-iodo analogue was used in Sonogashira reactions to introduce various alkynyl groups. nih.gov While the study noted that replacing the 3-nitro group with a 3-carboxylic acid eliminated the specific biological activity they were investigating, it highlights a common strategy of modifying the 3- and 6-positions of the chromene ring to create a library of derivatives. nih.gov Therefore, this compound serves as a precursor where the carboxylic acid can be esterified or converted to an amide, and the nitro group can be reduced to an amine, which can then be acylated or otherwise modified, leading to a diverse range of functionalized chromene molecules.
| Precursor | Reaction Type | Resulting Derivative Class | Ref. |
| 3-Nitro-2H-chromene scaffold | Reduction | 3-Aminochromanes | chim.it |
| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | Sonogashira reaction | 6-Alkynyl-3-nitro-2H-chromenes | nih.gov |
| Salicylaldehydes and Nitroalkenes | Organocatalytic Cascade | 2-Aryl-3-nitro-2H-chromenes | mdpi.com |
Utilization in Photopolymerization and Photocomposite Synthesis
This compound, also identified in some studies as 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (CoumE), has demonstrated significant utility as a high-performance photoinitiator for free-radical photopolymerization. mdpi.comresearchgate.net This application is particularly relevant for curing (meth)acrylate functions under visible light irradiation, for instance, using a 405 nm LED light source. researchgate.netnih.gov
In studies of photoinitiating systems, this compound has been used as part of two-component systems with an iodonium salt (e.g., Coum/Iod) or three-component systems that also include an amine (e.g., Coum/Iod/NPG). researchgate.net These systems exhibit high initiation capacity, leading to excellent polymerization profiles characterized by high rates of polymerization and high final conversion of the monomers. researchgate.net The efficiency of these coumarin-based photoinitiators has been successfully applied in advanced applications such as 3D printing (direct laser write experiments) and in the synthesis of photocomposites based on glass or carbon fibers. mdpi.comresearchgate.netnih.gov
The table below summarizes the performance of a photoinitiating system containing 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (CoumE) for the polymerization of trimethylolpropane triacrylate (TMPTA).
| Photoinitiating System | Components (w/w) | Final Conversion (FC) | Polymerization Rate (Rp) | Ref. |
| Two-component | CoumE / Iodonium Salt (0.1%/1%) | High | High | researchgate.net |
| Three-component | CoumE / Iodonium Salt / NPG (0.1%/1%/1%) | Very High | Very High | researchgate.net |
Potential in Developing Novel Materials with Specific Optical or Electronic Properties
The chromene scaffold is intrinsically associated with interesting optical properties, making its derivatives, including this compound, promising candidates for the development of novel materials. mdpi.com Chromenes are known to be a core component in molecules exhibiting photochromism—a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. mdpi.com This property is fundamental for applications in optical devices. mdpi.com
The utility of this compound as a photoinitiator directly links it to the creation of materials with tailored properties. mdpi.com As a key component in photopolymerization, it enables the rapid, light-induced fabrication of polymer networks and composites. researchgate.net The resulting materials' optical and electronic properties are influenced by the polymer matrix and any incorporated functional fillers (like glass or carbon fibers), but the photoinitiator's efficiency is crucial for the material's integrity and performance. mdpi.comnih.gov The synthesis of photocomposites using this compound demonstrates its role in creating advanced materials where the combination of polymer and reinforcement leads to specific mechanical, thermal, or electronic characteristics. mdpi.com The inherent photochemical reactivity of the coumarin (B35378) core, enhanced by its substituents, is the basis for its potential in these material science applications. mdpi.comresearchgate.net
Future Perspectives and Emerging Research Avenues for 6 Nitro 2h Chromene 3 Carboxylic Acid
Development of Highly Efficient and Stereoselective Synthetic Routes
The synthesis of chromene derivatives, particularly those with specific stereochemistry, remains a focal point of organic synthesis. rsc.org Future efforts concerning 6-nitro-2H-chromene-3-carboxylic acid will likely concentrate on developing synthetic pathways that are not only high-yielding but also highly stereoselective.
One promising approach involves the use of chiral catalysts in tandem reactions. For instance, the enantioselective synthesis of related 3-nitro-2-phenylchromenes has been achieved through a Michael-Henry tandem reaction catalyzed by chiral secondary amines like L-pipecolic acid. researchgate.net This strategy leverages the catalyst's ability to activate the aldehyde group and create a chiral environment, guiding the stereochemical outcome of the reaction. researchgate.net Another advanced technique is the N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes, which allows for the separation of enantiomers and access to highly enantioenriched chromane (B1220400) and 2H-chromene scaffolds in a single transformation. rsc.org
Furthermore, the nitro-Mannich (or aza-Henry) reaction, which forms a β-nitroamine from a nitroalkane and an imine, presents a versatile and powerful tool for creating stereocenters. nih.gov Adapting these established stereoselective methods to substrates suitable for producing this compound could lead to efficient and precise control over its three-dimensional structure, which is crucial for applications in medicinal chemistry and materials science. A rhodium(III)-catalyzed C-H activation and [3 + 3] annulation cascade has been reported for synthesizing 2H-chromene-3-carboxylic acids, offering a modern and efficient route that could be adapted for the 6-nitro derivative. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Application for Target Compound |
| Chiral Amine Catalyzed Tandem Reactions | Employs chiral catalysts (e.g., L-pipecolic acid) to induce asymmetry in Michael-Henry reactions. researchgate.net | Direct enantioselective synthesis from 5-nitrosalicylaldehyde and a suitable nitro-containing reactant. |
| NHC-Catalyzed Kinetic Resolution | Separates racemic mixtures of 2-aryl-3-nitro-2H-chromenes to yield enantioenriched products. rsc.org | Isolation of specific enantiomers of a 2-aryl-6-nitro-2H-chromene-3-carboxylic acid precursor. |
| Stereoselective Nitro-Mannich Reaction | Forms β-nitroamines with high stereocontrol, a key intermediate for complex molecules. nih.gov | Construction of the core chromene structure with defined stereocenters prior to or during cyclization. |
| Rhodium(III)-Catalyzed C-H Annulation | Utilizes transition metal catalysis for efficient and redox-neutral construction of the chromene ring. organic-chemistry.org | A direct and atom-economical route using N-(4-nitrophenoxy)acetamides and methyleneoxetanones. |
Exploration of Novel Catalytic Systems and Reaction Media
The development of sustainable and efficient chemical processes is a major driver in modern chemistry. For the synthesis of this compound and its derivatives, research is shifting towards novel catalytic systems that offer enhanced activity, selectivity, and recyclability.
Photoredox catalysis, which uses visible light to drive chemical reactions, represents a green and powerful synthetic tool. researchgate.net The use of a TiO2-doped Ag photocatalyst has been shown to be effective for synthesizing chromene derivatives under visible light at room temperature, offering benefits such as clean reaction conditions and a recyclable catalyst. researchgate.net Another area of innovation is the use of metal-free heterogeneous catalysts like graphitic carbon nitride (g-C3N4). acs.org This material, prepared from inexpensive urea, has demonstrated catalytic activity for the one-pot synthesis of related chromeno[2,3-b]pyridine derivatives in ethanol (B145695), highlighting its potential for sustainable chromene synthesis. acs.org
The choice of reaction media is also critical for developing greener synthetic protocols. The use of environmentally friendly solvents, such as 2-methyltetrahydrofuran, has been shown to be effective in the synthesis of chromenes. akjournals.com Additionally, ionic liquids have been explored as alternative reaction media for copper/TEMPO catalyst systems in aerobic alcohol oxidations, which could be relevant for transformations of functional groups on the chromene scaffold. mdpi.com
| Catalyst Type | Example | Advantages |
| Photocatalyst | TiO2-doped Ag researchgate.net | Utilizes visible light, mild reaction conditions, recyclable catalyst. |
| Heterogeneous Catalyst | Graphitic carbon nitride (g-C3N4) acs.org | Metal-free, reusable, synthesized from inexpensive precursors. |
| Transition Metal Catalyst | [CoII(porphyrin)] msu.edu | Enables metallo-radical pathways for chromene synthesis. |
| Organocatalyst | Chiral secondary amines researchgate.net | Metal-free, enables enantioselective transformations. |
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
To accelerate the synthesis, optimization, and production of this compound, the integration of advanced synthetic methodologies is essential. Flow chemistry, in particular, offers significant advantages over traditional batch processing.
Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, safety, and scalability. A one-step continuous-flow multicomponent synthesis for chromene derivatives has been developed, achieving high yields with residence times of less than two minutes. akjournals.comakjournals.com This approach is not only more efficient but also safer, especially when dealing with potentially hazardous intermediates or reactive nitro compounds. uc.pt The ability to perform multi-step syntheses in a continuous sequence without isolating intermediates can dramatically reduce production time and waste. uc.pt
Automated synthesis platforms can further enhance research productivity by enabling high-throughput screening of reaction conditions, catalysts, and substrates. By combining automated synthesis with flow chemistry, researchers can rapidly explore the chemical space around the this compound scaffold to identify derivatives with optimized properties for various applications.
Advanced Computational Design for Rational Synthesis and Material Applications
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules and synthetic pathways. For this compound, computational methods can be applied in several key areas.
Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict the stability of intermediates, and calculate activation energies. organic-chemistry.orgcardiff.ac.uk This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. For example, DFT studies have been used to support a Rh(III)-Rh(V)-Rh(III) pathway in the synthesis of 2H-chromene-3-carboxylic acids. organic-chemistry.org
In the context of material science, computational modeling can predict the electronic, optical, and physical properties of the molecule. This allows for the in silico design of derivatives with tailored characteristics for specific applications, such as organic electronics or nonlinear optics. Furthermore, computational redesign of enzymes, like carboxylic acid reductases, showcases how mechanism-based geometric criteria and energy scoring can be used to engineer biocatalysts with dramatically improved activity and selectivity for specific substrates, a principle that can be extended to the design of small-molecule catalysts. nih.gov This rational design approach, which combines theoretical predictions with experimental validation, accelerates the discovery of new functional molecules and materials based on the this compound framework. researchgate.net
Comprehensive Mechanistic Studies of Under-explored Transformations
A thorough understanding of the reactivity of this compound is crucial for unlocking its full potential. While the synthesis of the chromene core is well-explored, many transformations involving the interplay between the nitro and carboxylic acid groups remain under-investigated.
Future research should focus on detailed mechanistic studies of key reactions. For instance, the selective reduction of the nitro group is a critical transformation. Mechanistic investigations using a combination of kinetics, electron paramagnetic resonance (EPR), mass spectrometry, and quantum chemistry can identify key intermediates, such as nitroso species, and elucidate the role of the catalyst. cardiff.ac.uk Such studies have revealed the potential for chemoselective reduction of nitro groups in the presence of carbonyls by carefully choosing the reducing agent. cardiff.ac.uk
Similarly, kinetic and thermodynamic studies on the reactions of the carboxylic acid group, such as esterification or amidation, can provide valuable insights. The base hydrolysis of the related compound, 6-nitro-2H-chromen-2-one-3-carboxylic acid, has been studied to determine activation and thermodynamic parameters, providing a blueprint for how such investigations could be conducted on the target molecule. researchgate.net Understanding these fundamental reaction mechanisms will enable more precise control over chemical transformations and the development of novel synthetic applications for this compound.
Q & A
Q. What are the established synthetic protocols for 6-nitro-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of chromene-carboxylic acid derivatives typically involves a multi-step process. For example, analogous compounds like 3-oxo-3H-benzo[f]chromene-2-carboxylic acid are synthesized via condensation of Meldrum’s acid with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in ethanol under reflux, followed by recrystallization . For nitro-substituted derivatives, nitration steps must be carefully controlled to avoid side reactions. Optimization may involve adjusting reaction temperature (e.g., 80°C for 4 hours), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Key techniques include:
- H-NMR and C-NMR : To identify proton environments (e.g., aromatic protons, nitro group effects) and carbon backbone. For example, in similar chromene derivatives, aromatic protons resonate between δ 7.5–9.3 ppm, while the carboxylic acid proton appears as a singlet near δ 9.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., calculated [M−H] for CHNO: 220.0251).
- IR Spectroscopy : To detect carboxylic acid O–H stretches (~2500–3000 cm) and nitro group absorptions (~1520–1350 cm) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for nitro-substituted chromene derivatives be resolved during structural refinement?
Discrepancies may arise from twinning, poor crystal quality, or dynamic disorder. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures, even with high-resolution or twinned data. Key steps include:
- Data Collection : Ensure high completeness (>95%) and low R (<5%) for diffraction data.
- Parameterization : Use restraints for anisotropic displacement parameters of the nitro group to mitigate thermal motion artifacts.
- Validation : Cross-check with Hirshfeld surface analysis or residual density maps to confirm atomic positions .
Q. What strategies are effective for functionalizing this compound into amides or esters, and how does the nitro group influence reactivity?
The carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl) in 1,2-dichloroethane at 60–70°C for 4 hours. Subsequent reactions with amines or alcohols yield amides/esters. The nitro group’s electron-withdrawing nature may reduce nucleophilic attack at the carbonyl carbon, requiring longer reaction times or elevated temperatures. For example, coupling with 3,5-dimethylphenylamine in dichloromethane with triethylamine as a base achieved 74% yield in a related chromene derivative .
Q. How can researchers address challenges in regioselective nitration during the synthesis of this compound?
Nitration at the 6-position can be influenced by directing groups. Pre-functionalization of the chromene ring (e.g., introducing electron-donating groups) or using mixed-acid systems (HNO/HSO) at controlled temperatures (0–5°C) may enhance regioselectivity. Monitoring via TLC or HPLC during the reaction helps identify byproducts early .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water mixtures (e.g., 85% ethanol) to exploit solubility differences.
- Column Chromatography : Silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) separates polar byproducts.
- Acid-Base Extraction : Leverage the compound’s acidity by dissolving in aqueous NaOH and precipitating with HCl .
Q. How should researchers validate the purity of synthesized this compound?
- Melting Point Analysis : Compare with literature values (e.g., 235–236°C for analogous compounds).
- HPLC-MS : Use a C18 column with acetonitrile/water mobile phase to detect impurities at 254 nm.
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Data Contradiction Analysis
Q. How to interpret conflicting 1^11H-NMR signals for nitro-substituted chromene derivatives?
Conflicting peaks may stem from tautomerism or solvent effects. For example, DMSO-d can cause peak broadening due to hydrogen bonding. Re-measuring in CDCl or using 2D NMR (COSY, HSQC) resolves overlapping signals. Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) can also identify rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
